Tat-beclin 1 (Tat-BECN1)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

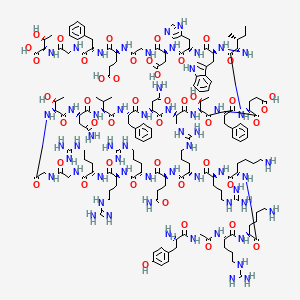

Tat-beclin 1 is a synthetic peptide derived from a region of the autophagy protein beclin 1. This peptide is composed of 31 amino acids and has shown significant potential in inducing autophagy, a cellular process essential for maintaining cellular health and combating various diseases . The peptide was synthesized by researchers at the University of Texas Southwestern Medical Center, led by Dr. Beth Levine .

Preparation Methods

Tat-beclin 1 is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for peptide production. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation . After the peptide chain is fully assembled, it is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Tat-beclin 1 primarily undergoes reactions related to its biological activity rather than traditional chemical reactions like oxidation or reduction. The peptide interacts with various cellular proteins to induce autophagy. This interaction leads to the induction of autophagy, which is a process of cellular degradation and recycling .

Scientific Research Applications

Tat-beclin 1 has a wide range of scientific research applications, particularly in the fields of biology and medicine. Some of the notable applications include:

Cancer Research: Tat-beclin 1 has shown potential in inducing autophagy in cancer cells, which can lead to the degradation of cancerous cells and inhibit tumor growth.

Infectious Diseases: The peptide has demonstrated effectiveness in reducing the replication of various pathogens, including HIV-1, chikungunya virus, and West Nile virus.

Neurodegenerative Disorders: Tat-beclin 1 has been studied for its potential to degrade protein aggregates associated with neurodegenerative diseases like Parkinson’s and Alzheimer’s.

Mechanism of Action

Tat-beclin 1 exerts its effects by inducing autophagy, a process where cells degrade and recycle their components. The peptide interacts with beclin 1, a key protein in the autophagy pathway, and enhances its activity. This interaction leads to the formation of autophagosomes, which are vesicles that engulf cellular components for degradation . The peptide also interacts with GAPR-1, a negative regulator of autophagy, to further enhance the autophagic process .

Comparison with Similar Compounds

Tat-beclin 1 is unique in its ability to induce autophagy through its interaction with beclin 1 and GAPR-1. Similar compounds include other autophagy-inducing peptides and small molecules that target the autophagy pathway. Some of these compounds are:

Rapamycin: A well-known autophagy inducer that inhibits the mTOR pathway, leading to the activation of autophagy.

Spermidine: A polyamine that induces autophagy by inhibiting histone acetyltransferases.

Resveratrol: A natural compound found in red wine that activates autophagy through the activation of the SIRT1 pathway.

Tat-beclin 1 stands out due to its specific interaction with beclin 1 and its potential therapeutic applications in a wide range of diseases .

Properties

Molecular Formula |

C164H251N57O45 |

|---|---|

Molecular Weight |

3741.1 g/mol |

IUPAC Name |

(4S)-4-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[2-[(2S,3R)-1-[[(2S)-1-[[(2S,5S,6S)-5-[[(2R)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-6-hydroxy-3,4-dioxo-1-phenylheptan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]hydrazinyl]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-5-[[(2S)-1-[[2-[[(1S,2S)-1-carboxy-2-hydroxypropyl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C164H251N57O45/c1-9-83(4)129(221-220-116(69-92-74-190-97-38-20-19-37-95(92)97)154(261)211-112(70-93-75-183-81-196-93)152(259)213-115(73-127(238)239)139(246)194-79-122(231)199-106(52-55-125(234)235)147(254)210-110(67-89-33-15-11-16-34-89)138(245)195-80-124(233)217-132(87(8)224)158(265)266)156(263)208-108(53-56-126(236)237)149(256)209-109(66-88-31-13-10-14-32-88)133(240)134(241)130(85(6)222)219-135(242)84(5)197-150(257)113(71-118(169)227)212-151(258)111(68-90-35-17-12-18-36-90)214-155(262)128(82(2)3)218-153(260)114(72-119(170)228)215-157(264)131(86(7)223)216-123(232)77-191-120(229)76-193-137(244)98(41-25-59-184-159(171)172)200-143(250)102(43-27-61-186-161(175)176)204-145(252)104(45-29-63-188-163(179)180)206-148(255)107(51-54-117(168)226)207-146(253)105(46-30-64-189-164(181)182)205-144(251)103(44-28-62-187-162(177)178)203-142(249)101(40-22-24-58-166)202-141(248)100(39-21-23-57-165)201-140(247)99(42-26-60-185-160(173)174)198-121(230)78-192-136(243)96(167)65-91-47-49-94(225)50-48-91/h10-20,31-38,47-50,74-75,81-87,96,98-116,128-132,190,220-225H,9,21-30,39-46,51-73,76-80,165-167H2,1-8H3,(H2,168,226)(H2,169,227)(H2,170,228)(H,183,196)(H,191,229)(H,192,243)(H,193,244)(H,194,246)(H,195,245)(H,197,257)(H,198,230)(H,199,231)(H,200,250)(H,201,247)(H,202,248)(H,203,249)(H,204,252)(H,205,251)(H,206,255)(H,207,253)(H,208,263)(H,209,256)(H,210,254)(H,211,261)(H,212,258)(H,213,259)(H,214,262)(H,215,264)(H,216,232)(H,217,233)(H,218,260)(H,219,242)(H,234,235)(H,236,237)(H,238,239)(H,265,266)(H4,171,172,184)(H4,173,174,185)(H4,175,176,186)(H4,177,178,187)(H4,179,180,188)(H4,181,182,189)/t83-,84-,85+,86+,87+,96+,98+,99+,100+,101+,102+,103+,104+,105+,106+,107+,108+,109+,110+,111+,112+,113+,114+,115+,116+,128+,129+,130+,131+,132+/m1/s1 |

InChI Key |

FSKPEHWWUJTOTL-IWBSFTRFSA-N |

Isomeric SMILES |

CC[C@@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)C(=O)[C@H]([C@H](C)O)NC(=O)[C@@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H]([C@H](C)O)NC(=O)CNC(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)O)N)NN[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](CC6=CN=CN6)C(=O)N[C@@H](CC(=O)O)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC7=CC=CC=C7)C(=O)NCC(=O)N[C@@H]([C@H](C)O)C(=O)O |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)C(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(C(C)O)NC(=O)CNC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N)NNC(CC4=CNC5=CC=CC=C54)C(=O)NC(CC6=CN=CN6)C(=O)NC(CC(=O)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CC7=CC=CC=C7)C(=O)NCC(=O)NC(C(C)O)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R)-3-hydroxy-4,13-dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10,13-pentaen-12-one](/img/structure/B10789882.png)

![(1',11'-Diacetyloxy-3',6',6',14'-tetramethyl-2'-oxospiro[oxirane-2,10'-tricyclo[10.3.0.05,7]pentadec-3-ene]-13'-yl) 2-phenylacetate](/img/structure/B10789886.png)

![[2-hydroxy-1,4',6',12',17',17'-hexamethyl-18'-(3,4,5-trihydroxyoxan-2-yl)oxyspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8'-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docos-13-ene]-3'-yl] acetate](/img/structure/B10789891.png)

![[(1R,38R)-1,13,14,15,18,19,20,34,35,39,39-undecahydroxy-2,5,10,23,31-pentaoxo-6,9,24,27,30,40-hexaoxaoctacyclo[34.3.1.04,38.07,26.08,29.011,16.017,22.032,37]tetraconta-3,11,13,15,17,19,21,32,34,36-decaen-28-yl] 3,4,5-trihydroxybenzoate](/img/structure/B10789901.png)

![(1S,2R,3R,4S,5S,6S,8S,10R,13S,16S,17R)-11-ethyl-6,16-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8-diol](/img/structure/B10789909.png)

![[(1S,1'S,2S,3'R,4R,4'R,5R,5'R,6'R,10'S,12'S,16'R,18'S,21'R)-2-hydroxy-1,4',6',12',17',17'-hexamethyl-18'-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8'-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docos-13-ene]-3'-yl] acetate](/img/structure/B10789936.png)

![[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] 9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-(3,4,5-trihydroxyoxan-2-yl)oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B10789948.png)

![[(2R,4R,5R,6S,8R,10R,13S,16S,17R,18R)-8-acetyloxy-11-ethyl-5-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B10789951.png)

![[(1S,3'S,4R,4'R,5R,5'R,6'R,10'S,12'S,16'R,18'R,21'R)-2-hydroxy-1,4',6',12',17',17'-hexamethyl-18'-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8'-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docos-13-ene]-3'-yl] acetate](/img/structure/B10789962.png)

![7-(2-hydroxypropan-2-yl)-4-[2-methyl-3-(4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-9H-carbazole-1-carboxamide](/img/structure/B10789979.png)